molecular formula C17H19BrN2O3S B296442 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide

2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide

Cat. No. B296442
M. Wt: 411.3 g/mol
InChI Key: ZNALTCQPBVJUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound was first synthesized by Bayer AG and Onyx Pharmaceuticals in the early 2000s and has since been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 works by inhibiting the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinases, 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 can disrupt this pathway and slow down or stop tumor growth.
Biochemical and Physiological Effects
2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound with a known mechanism of action. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are a number of potential future directions for research on 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006. One area of interest is the development of combination therapies that can enhance its effectiveness in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006. Additionally, there is ongoing research into the potential use of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

Synthesis Methods

The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 involves a multistep process that begins with the reaction of 4-bromobenzenesulfonyl chloride and N-sec-butylbenzylamine to form 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzylamine. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to produce the final product, 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006.

Scientific Research Applications

2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 has been extensively studied for its potential in cancer treatment. It works by inhibiting multiple protein kinases that are involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. This compound has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

Molecular Formula

C17H19BrN2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-butan-2-ylbenzamide

InChI

InChI=1S/C17H19BrN2O3S/c1-3-12(2)19-17(21)15-6-4-5-7-16(15)20-24(22,23)14-10-8-13(18)9-11-14/h4-12,20H,3H2,1-2H3,(H,19,21)

InChI Key

ZNALTCQPBVJUKJ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.